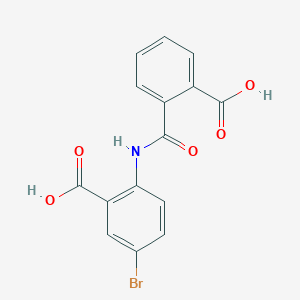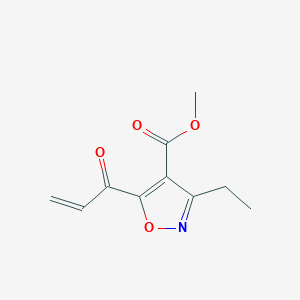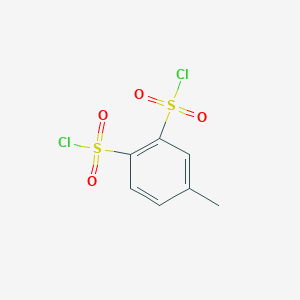
4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Azobis(p-phenyleneazo)]bis(N,N-dimethyl-1-naphthalenamine) is a complex organic compound with the molecular formula C36H32N8 and a molar mass of 576.7 g/mol . This compound is known for its unique structure, which includes multiple azo groups and naphthalenamine units, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4,4’-[Azobis(p-phenyleneazo)]bis(N,N-dimethyl-1-naphthalenamine) typically involves multiple steps, including the formation of azo bonds and the incorporation of naphthalenamine units. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the successful formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4,4’-[Azobis(p-phenyleneazo)]bis(N,N-dimethyl-1-naphthalenamine) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other complex molecules. In biology and medicine, it may be studied for its potential biological activities and interactions with biomolecules. In industry, it can be used in the production of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of 4,4’-[Azobis(p-phenyleneazo)]bis(N,N-dimethyl-1-naphthalenamine) involves its ability to undergo various chemical reactions, forming reactive intermediates that can interact with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,4’-[Azobis(p-phenyleneazo)]bis(N,N-dimethyl-1-naphthalenamine) can be compared with other azo compounds, such as 4,4’-azobis(4-cyanovaleric acid) and 2,2’-azobis(isobutyronitrile). These compounds share similar structural features but differ in their specific chemical properties and applications. The unique structure of 4,4’-[Azobis(p-phenyleneazo)]bis(N,N-dimethyl-1-naphthalenamine) makes it particularly useful in certain contexts where other azo compounds may not be as effective .
Properties
CAS No. |
69163-06-0 |
|---|---|
Molecular Formula |
C36H32N8 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C36H32N8/c1-43(2)35-23-21-33(29-9-5-7-11-31(29)35)41-39-27-17-13-25(14-18-27)37-38-26-15-19-28(20-16-26)40-42-34-22-24-36(44(3)4)32-12-8-6-10-30(32)34/h5-24H,1-4H3 |
InChI Key |
ZFPDHUVEYCDWHY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N=NC5=CC=C(C6=CC=CC=C65)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)

![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)


![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)


